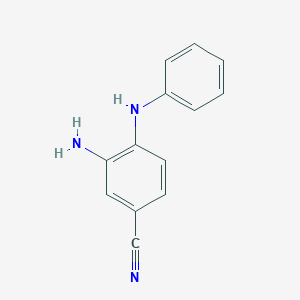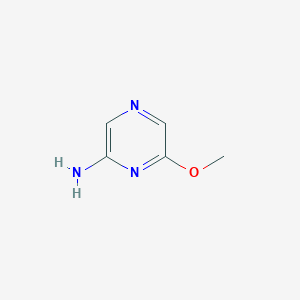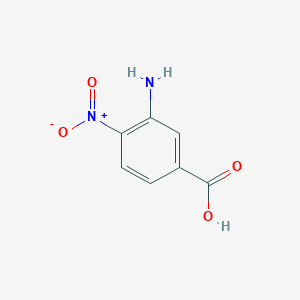
Tert-Butyl-(2-Oxo-2-phenylethyl)carbamate
Übersicht
Beschreibung
Tert-butyl (2-oxo-2-phenylethyl)carbamate is a useful research compound. Its molecular formula is C13H17NO3 and its molecular weight is 235.28 g/mol. The purity is usually 95%.
The exact mass of the compound Tert-butyl (2-oxo-2-phenylethyl)carbamate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Tert-butyl (2-oxo-2-phenylethyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl (2-oxo-2-phenylethyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chameleon-Dien in Diels-Alder-Reaktionen
“Tert-butyl (2-oxo-2H-pyran-5-yl)carbamate” wurde als das erste Chameleon-Dien mit einem elektronenspendenden Substituenten identifiziert . Diese Verbindung unterliegt effizienten Diels-Alder-Cycloadditionen mit Alken-Dienophilen mit sowohl elektronenreichen als auch elektronenarmen Substituenten . Dies macht es zu einem vielseitigen Werkzeug in der synthetischen organischen Chemie.
Synthese von bicyclischen Lactonen
Die Verbindung wird bei der Synthese von 5-substituierten bicyclischen Lacton-Cycloaddukten verwendet . Diese Cycloaddukte können weiter in hochsubstituierte, sechsgliedrige Ringe umgewandelt werden .
Synthese von substituierten Benzolen
Unter stärkeren Bedingungen, typischerweise bei höheren Temperaturen, führen Cycloadditionen zu Alkin-Dienophilen und anschließende Aromatisierung durch Verlust von verbrückendem CO2 zu substituierten Benzolen . Dies ist eine weitere leistungsstarke Anwendung von „Tert-Butyl-(2-Oxo-2-phenylethyl)carbamate“ in der chemischen Synthese.
Palladium-katalysierte Synthese von N-Boc-geschützten Anilinen
“Tert-butyl carbamate” wurde in der palladium-katalysierten Synthese von N-Boc-geschützten Anilinen verwendet . Dies ist ein wichtiger Schritt bei der Synthese vieler pharmazeutischer Verbindungen.
Synthese von tetrasubstituierten Pyrrolen
“Tert-butyl carbamate” wurde auch bei der Synthese von tetrasubstituierten Pyrrolen verwendet, die an der C-3-Position mit Ester- oder Ketongruppen funktionalisiert sind . Diese Verbindungen haben verschiedene Anwendungen in der medizinischen Chemie.
Kreuzkupplungsreaktionen
Die Verbindung wurde in palladium-katalysierten Kreuzkupplungsreaktionen mit verschiedenen Aryl(Het)halogeniden verwendet . Dies ist eine grundlegende Reaktion bei der Synthese vieler komplexer organischer Verbindungen.
Wirkmechanismus
Target of Action
The primary targets of Tert-butyl (2-oxo-2-phenylethyl)carbamate are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific molecular targets .
Mode of Action
Like other carbamates, it may interact with its targets by forming a covalent bond, leading to changes in the target’s function .
Pharmacokinetics
Its physical properties such as melting point (56-58°c) and molecular weight (23528 g/mol) suggest that it may have good bioavailability .
Result of Action
The molecular and cellular effects of Tert-butyl (2-oxo-2-phenylethyl)carbamate’s action are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and activity . For Tert-butyl (2-oxo-2-phenylethyl)carbamate, it is recommended to be stored in a dry environment at 2-8°C .
Eigenschaften
IUPAC Name |
tert-butyl N-phenacylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-13(2,3)17-12(16)14-9-11(15)10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODIKTWMCZYPCKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80459471 | |
| Record name | tert-Butyl (2-oxo-2-phenylethyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80459471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76477-26-4 | |
| Record name | tert-Butyl (2-oxo-2-phenylethyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80459471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-(2-oxo-2-phenylethyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-Amino-1,2,4-triazolo[4,3-a]pyrazine](/img/structure/B112908.png)












